D609

Beschreibung

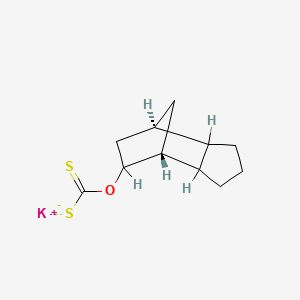

D609 (Tricyclodecan-9-yl-xanthogenate) is a tricyclic xanthate compound with multifaceted pharmacological properties, including inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), antioxidant/glutathione-mimetic activity, and antiviral/antitumor effects . Structurally, this compound exists as eight stereoisomers due to three asymmetric centers, though its industrial preparations typically contain undefined mixtures of these isomers .

Eigenschaften

IUPAC Name |

potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGULCCCBGBDZKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83373-60-8 | |

| Record name | Tricyclodecane-9-yl-xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083373608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Traditional Racemic Synthesis

The classical synthesis of this compound involves xanthation of tricyclodecan-9-ol (1) with carbon disulfide (CS₂) under basic conditions:

- Tricyclodecan-9-ol Preparation :

- Xanthation Reaction :

This method produces a stereoisomeric mixture, limiting its utility in studies requiring enantiopure this compound.

Enzymatic Resolution of Stereoisomers

To address stereochemical heterogeneity, enzymatic hydrolysis has been employed to resolve racemic tricyclodecan-9-ol precursors:

- Substrate Preparation :

- Enzymatic Hydrolysis :

- Xanthation :

Advantages :

Limitations :

Asymmetric Hydrosilylation for Stereocontrol

A patent-pending method leverages asymmetric catalysis to synthesize enantiopure this compound precursors:

- Hydrosilylation of Achiral Alkene :

- Oxidation to Alcohol :

- Xanthation :

Key Data :

| Step | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Hydrosilylation | 85 | 95 |

| Oxidation | 90 | 95 (retained) |

| Xanthation | 78 | 95 (retained) |

This method enables gram-scale production of stereochemically pure this compound.

Analytical Validation of Stereochemistry

Vibrational Circular Dichroism (VCD)

The stereochemistry of this compound precursors was unequivocally determined using VCD spectroscopy:

- Synthesis of All Eight Stereoisomers :

- VCD Analysis :

Table 1. VCD Spectral Signatures of Select Stereoisomers :

| Stereoisomer | Key VCD Band (cm⁻¹) | Assignment |

|---|---|---|

| (1R,2S,6R) | 1,080 | C-O stretch |

| (1S,2R,6S) | 1,075 | C-O stretch |

| (1R,2R,6S) | 1,090 | C-O stretch |

Impact of Stereochemistry on Biological Activity

Enzyme inhibition assays revealed stark differences in activity among stereoisomers:

- Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition :

- Sphingomyelin Synthase (SMS) Inhibition :

Table 2. Enzyme Inhibition by this compound Stereoisomers :

| Stereoisomer | PC-PLC IC₅₀ (μM) | SMS IC₅₀ (μM) |

|---|---|---|

| (1R,2S,6R) | 10 | 20 |

| (1S,2R,6S) | 100 | 50 |

| (1R,2R,6S) | 30 | 5 |

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Tricyclodecan-9-yl-Xanthogenat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Xanthogenatgruppe in Thiol-Derivate umwandeln.

Substitution: Die Xanthogenatgruppe kann durch andere Nucleophile, wie Amine oder Alkohole, substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Lösungsmittel: Dichlormethan, Tetrahydrofuran, Ethanol

Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiole und substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

D609 exhibits a range of biological activities, including:

- Antioxidant

- Anti-inflammatory

- Neuroprotective

- Antitumor

- Antiviral

- Anti-proliferative

These properties make this compound a candidate for various therapeutic applications, particularly in neurodegenerative diseases and cancer .

Neuroprotection

This compound has shown promise in protecting neural progenitor cells from oxidative stress. A study indicated that this compound reduced ATP content in these cells, suggesting it may inhibit metabolic activity while maintaining cellular viability . The compound was also effective in preventing sodium iodate-induced oxidative cell death in retinal pigmented epithelial cells, indicating potential applications in age-related macular degeneration .

Cancer Research

The anti-proliferative effects of this compound have been investigated in various cancer models. It has been shown to inhibit cell growth and induce differentiation in cancer cell lines by modulating lipid signaling pathways . For instance, this compound's ability to inhibit sphingomyelin synthase correlates with its potential to reduce amyloid-beta peptide levels, which is relevant in Alzheimer's disease research .

Cardiovascular Research

This compound has been studied for its effects on cardiovascular health, particularly its role in inhibiting the progression of atheroma and reducing endothelial inflammation. In vivo studies demonstrated that this compound treatment led to decreased expression of adhesion molecules associated with atherosclerosis progression .

Data Table: Summary of this compound Applications

Case Study 1: Neuroprotection in Stroke Models

In a controlled study, this compound was administered to animal models following induced stroke. Results showed significant neuroprotection characterized by reduced neuronal death and improved functional recovery compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at concentrations as low as 10 µM. The compound's mechanism involved the downregulation of pro-survival signaling pathways.

Wirkmechanismus

The mechanism of action of tricyclodecan-9-yl xanthogenate involves the competitive inhibition of phosphatidylcholine-specific phospholipase C and sphingomyelin synthase . This inhibition affects secondary messengers with a lipidic nature, such as 1,2-diacylglycerol and ceramide . The compound also acts as a pro-inflammatory cytokine antagonist and diminishes amyloid-beta-stimulated toxicity . Additionally, tricyclodecan-9-yl xanthogenate may act as a potential chelator of zinc ions, thereby blocking the enzymatic activity of phosphatidylcholine-specific phospholipase C .

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of this compound’s Specificity and Limitations

- Dual Inhibition: this compound’s simultaneous targeting of PC-PLC and SMS provides multitarget efficacy but complicates mechanistic studies. At low doses (2–15 μg/mL), it selectively inhibits PC-PLC, while higher doses (>50 μg/mL) nonspecifically affect PLD and mitochondrial ATP synthesis .

- Therapeutic Potential: this compound’s ability to modulate ceramide/DAG balance, reduce oxidative stress, and inhibit viral replication makes it unique among lipid pathway modulators. However, its stereoisomeric variability and undefined pharmacokinetics warrant further study .

Biologische Aktivität

D609, also known as Tricyclodecan-9-yl xanthogenate, is a synthetic compound that has garnered significant attention in biomedical research due to its diverse biological activities. Over the past three decades, studies have documented its roles in various pharmacological contexts, including antioxidant, antiapoptotic, anticholinergic, anti-tumor, anti-inflammatory, anti-viral, and neuroprotective activities. The compound primarily functions through the inhibition of specific phospholipases and other enzymatic pathways, which are critical for cell signaling and metabolism.

The primary mechanism of action for this compound involves its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition affects secondary messengers such as 1,2-diacylglycerol (DAG) and ceramide, which are pivotal in regulating cellular processes including proliferation, differentiation, and apoptosis.

Key Mechanisms:

- Inhibition of PC-PLC : this compound inhibits PC-PLC activity by chelating Zn, which is essential for the enzyme's function. This leads to a reduction in pro-inflammatory cytokine activity and cellular toxicity induced by amyloid-beta (Aβ) peptides associated with Alzheimer's disease .

- Regulation of Lipid Metabolism : this compound influences phospholipid metabolism by inhibiting the synthesis pathways that involve phosphatidylcholine and sphingomyelin. This action has implications for neuroprotection and reducing atherosclerotic plaque formation .

- Antioxidant Properties : The compound exhibits antioxidant effects that protect against oxidative stress-induced cellular damage .

Biological Activities

This compound has been studied extensively for its various biological activities. Below is a summary of its key effects:

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Neuroprotection in Ischemic Models : In a study involving PC12 cells subjected to oxygen-glucose deprivation (OGD), this compound was shown to significantly improve cell viability by restoring levels of critical phospholipids and reducing markers of apoptosis such as cytochrome c release and PARP cleavage .

- Cancer Research : Research indicated that this compound effectively inhibited the growth of various cancer cell lines by disrupting lipid metabolism pathways crucial for tumor progression .

- Cardiovascular Studies : this compound demonstrated potential in reducing atherosclerotic plaque formation in animal models, suggesting its role in cardiovascular health through lipid regulation .

Q & A

Q. What is the primary mechanism of action of D609 in cellular models?

this compound acts as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with a reported Ki of 6.4 μM and IC50 of 94 μM, suppressing the hydrolysis of phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine . Additionally, this compound inhibits sphingomyelin synthase (SMS), altering ceramide and sphingomyelin metabolism, which contributes to its anti-tumor and anti-inflammatory effects . Researchers should validate PC-PLC inhibition using assays like Amplex Red for phosphocholine quantification and monitor SMS activity to rule out off-target effects .

Q. How is this compound utilized to study HER2 signaling in breast cancer research?

In HER2-overexpressing cells (e.g., SKOV3.ip or SKBr3), this compound (50–100 μg/mL, 1–5 hours) induces HER2 internalization and lysosomal degradation, reducing membrane HER2 levels and disrupting HER2-EGFR/HER3 heterodimerization . This downregulation enhances sensitivity to trastuzumab in resistant cells. Methodologically, confocal microscopy (CLSM) and immunoblotting are recommended to track HER2 localization and degradation kinetics .

Q. What experimental models demonstrate this compound’s anti-inflammatory effects?

this compound (20 μg/mL) blocks LPS-induced nitric oxide synthase (iNOS) and IL-1β-induced vascular cell adhesion molecule 1 (VCAM-1) in endothelial cells, making it useful for studying inflammatory pathways . In dry eye disease models, this compound-loaded PAA-CD-DA nanoparticles (10 μM, topical application) reduce oxidative stress via NRF2-MT axis activation, restoring goblet cells and tear production . Researchers should pair cytokine profiling (ELISA) with oxidative stress markers (e.g., glutathione levels) to quantify anti-inflammatory efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding this compound’s specificity as a PC-PLC inhibitor?

While this compound is widely used to inhibit PC-PLC, evidence suggests it may also stimulate PLD or calcium-dependent phospholipases at higher doses (>50 μg/mL), confounding lipid metabolism data . To isolate PC-PLC-specific effects:

- Use low concentrations (10–20 μg/mL) to minimize off-target SMS or PLD modulation .

- Combine with PC-PLC knockdown models (siRNA) or validate results using alternative PC-PLC inhibitors like ET-18-OCH3 .

Q. What methodological considerations are critical when determining this compound concentration for in vitro studies?

- Cell type variability : Breast cancer cells show PC-PLC inhibition at 50 μg/mL, while neuronal cells require ≤20 μg/mL to avoid cytotoxicity .

- Treatment duration : Short-term exposure (1–2 hours) minimizes SMS inhibition, whereas prolonged incubation (>6 hours) increases ceramide accumulation and apoptosis .

- Validation : Pair dose-response curves (e.g., PC hydrolysis assays) with viability tests (CCK-8) to optimize efficacy-toxicity balance .

Q. How does this compound modulate ceramide pathways, and how can this be leveraged in apoptosis studies?

this compound elevates ceramide via SMS inhibition and de novo synthesis, triggering apoptosis in U937 and PC12 cells . In oxygen-glucose deprivation (OGD) models, 50 μg/mL this compound reduces DAG and glutathione (GSH), exacerbating lipid peroxidation . To study ceramide-dependent apoptosis:

- Quantify ceramide via LC-MS or immunofluorescence.

- Rescue experiments with N-acetylcysteine (NAC, 5 mM) or exogenous PC (50 μM) can mitigate this compound-induced cytotoxicity .

Q. What strategies enhance this compound’s therapeutic potential in neurological disorders?

In Alzheimer’s models, this compound (100 μM) reduces Aβ(1–42)-induced oxidative stress by mimicking glutathione functions. Pretreatment for 2 hours before Aβ exposure decreases protein carbonyls and 4-HNE levels . For stroke models, intraperitoneal this compound (40 mg/kg) post-MCAO inhibits HIF-1α/BNIP3 pathways, reducing infarct volume by 37% . Researchers should prioritize formulations (e.g., nanoparticles) to improve blood-brain barrier penetration .

Q. How can this compound’s dual PC-PLC/SMS inhibition be exploited in combination therapies?

In HER2+ breast cancer, combining this compound (50 μg/mL) with trastuzumab enhances receptor degradation and overcomes resistance . For anti-viral studies, pair this compound with TNF-α (10 ng/mL) to amplify apoptosis in U937 cells via ceramide upregulation . Synergy assays (e.g., Chou-Talalay method) are recommended to quantify combinatorial effects .

Data Conflict Analysis and Optimization

Q. Why do studies report conflicting outcomes on this compound’s role in cell survival?

this compound exhibits context-dependent effects:

- Pro-survival : In dry eye models, it activates NRF2, reducing ferroptosis .

- Pro-apoptotic : In OGD-treated PC12 cells, this compound depletes GSH and PC, increasing FFA and calcium influx, which accelerates death . Resolution requires strict control of experimental conditions (e.g., glucose/serum supplementation in OGD) and measurement of lipid metabolites (HPLC) .

Q. What protocols optimize this compound delivery for in vivo applications?

- Ocular delivery : PAA-CD-DA nanoparticles (10 μM this compound) enhance corneal retention and reduce dosing frequency in dry eye models .

- Systemic delivery : Intraperitoneal injection (40 mg/kg) post-stroke improves bioavailability without hepatotoxicity .

- Stability : Pre-oxidize this compound in media for 24 hours to avoid batch variability in aqueous solutions .

Key Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.